Home > Products > Building Blocks P12062 > 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine - 1311275-33-8

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Catalog Number: EVT-1814446
CAS Number: 1311275-33-8
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine)

    Compound Description: This compound is a C-nucleoside, meaning the sugar moiety is linked to the heterocycle via a carbon-carbon bond instead of the usual carbon-nitrogen bond found in natural nucleosides. It is a 9-deaza analogue of 2′-deoxyguanosine, meaning a nitrogen atom in the purine base is replaced with a carbon atom. This compound was synthesized and tested for antitumor activity against T-cell lymphoma cells but did not show any inhibitory effects [, ].

2,4-Dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo-[3,2-d]pyrimidine

    Compound Description: This compound is a key intermediate in the synthesis of various 9-deazapurine nucleosides, including analogues of adenosine, inosine, and guanosine []. It features a 2-deoxy-β-D-ribofuranosyl moiety attached to the nitrogen at the 5-position of the pyrrolo[3,2-d]pyrimidine ring.

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

    Compound Description: This compound serves as a common starting material for synthesizing various N-5 substituted pyrrolo[3,2-d]pyrimidine nucleosides, often employed as 9-deazapurine analogues [, ].

4-Amino-5-(2-deoxyerythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidine (Adenosine Analogue)

    Compound Description: This compound is a 9-deazapurine analogue of adenosine. It was synthesized from the 2,4-dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo-[3,2-d]pyrimidine intermediate [].

5-(2-deoxy-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Inosine Analogue)

    Compound Description: This compound is a 9-deazapurine analogue of inosine synthesized from the 2,4-dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo-[3,2-d]pyrimidine intermediate [].

2-Amino-5-(2-deoxy-β-D-erythropentofuranosyl)-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Guanosine Analogue)

    Compound Description: This compound is a 9-deazapurine analogue of guanosine, also synthesized from the 2,4-dichloro-5-(2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranosyl)-5H-pyrrolo-[3,2-d]pyrimidine intermediate [].

2-Amino-6-chloro-5-methyl-7-beta-D-ribofuranosyl-5H-pyrrolo [3,2-d]pyrimidin-4(3H)-one

    Compound Description: This compound is a C-nucleoside and a guanine analogue. It demonstrated good prophylactic activity against Semliki Forest virus infection in mice [].

2-Amino-6-bromo-5-methyl-7-beta-D-ribofuranosyl-5H-pyrrolo [3,2-d]pyrimidin-4(3H)-one

    Compound Description: This compound is structurally very similar to the previously mentioned C-nucleoside, with the only difference being a bromine atom replacing the chlorine atom at the 6-position. This C-nucleoside also exhibited good prophylactic activity against Semliki Forest virus infection in mice [].

7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

    Compound Description: This pyrrolo[3,2-d]pyrimidine derivative showed potent antiviral activity against poliovirus type 3 (PV-3) with an EC50 of 0.75 μM in vitro [].

Overview

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4 and a molecular weight of 200.03 g/mol. It is characterized by a bromine atom at the 7th position and an amine group at the 4th position of the pyrrolopyrimidine structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have applications in treating various cancers and inflammatory diseases .

Source and Classification

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is classified as a pyrrolopyrimidine derivative. Its structural features contribute to its reactivity and biological interactions, making it a valuable intermediate in organic synthesis and drug discovery. The compound is often utilized in research settings for its potential as an antiviral and antimicrobial agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves several key steps:

  1. Formation of the Pyrrolo[3,2-d]pyrimidine Core:
    • A cyclization reaction is performed using a pyrrole derivative and a suitable nitrile or amide precursor. For example, reacting 2-aminopyrimidine with 2,5-dibromopyrrole under basic conditions can yield the desired core structure.
  2. Bromination:
    • The introduction of the bromine atom at the 7th position can be achieved through electrophilic bromination methods.
  3. Optimization for Industrial Production:
    • Industrial-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions are optimized for scalability while maintaining efficiency .
Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine participates in several chemical reactions:

  1. Substitution Reactions:
    • The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom to form diverse derivatives.
  2. Coupling Reactions:
    • This compound can be used as a coupling reagent in synthesizing more complex heterocycles or biologically active molecules.
  3. Kinase Inhibition Studies:
    • It has been investigated for its ability to inhibit specific kinases, which is crucial for developing targeted therapies against cancer .
Mechanism of Action

Process and Data

The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor:

  1. Binding to Kinase Domains:
    • The compound interacts with ATP-binding sites on kinases, preventing substrate phosphorylation.
  2. Inhibition of Cell Proliferation:
    • By inhibiting specific kinases involved in cell signaling pathways, it disrupts cellular proliferation processes that are often dysregulated in cancerous cells.
  3. Potential Antiviral Activity:
    • Its structural features may allow it to interact with viral proteins, providing avenues for antiviral drug development .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine include:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary.
  • Melting Point: Specific melting point data may vary based on purity.

These properties are essential for understanding its behavior in various chemical environments and applications .

Applications

Scientific Uses

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several significant applications:

  1. Drug Development:
    • Its potential as a kinase inhibitor positions it as a candidate for developing new cancer therapies.
  2. Research Tool:
    • Used extensively in research laboratories as a building block for synthesizing more complex compounds.
  3. Biological Studies:
    • Investigated for its antiviral and antimicrobial properties, contributing to the development of new therapeutic agents against infectious diseases .
Synthetic Methodologies for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Functionalization

The C7 bromine atom in 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 20419-74-3, MW: 230.02 g/mol) serves as a critical synthetic handle due to its activation by the electron-deficient pyrrolopyrimidine ring system. This halogen exhibits significant electrophilic character, enabling facile displacement by nitrogen, oxygen, and sulfur nucleophiles under mild conditions. The SNAr reactivity is amplified by the fused pyrimidine ring, which withdraws electron density from the pyrrole moiety, rendering the C–Br bond highly susceptible to attack. Common transformations include:

  • Amination reactions with aliphatic or aromatic amines in polar aprotic solvents (e.g., DMF, NMP) at 60–100°C.
  • Alkoxylation using sodium alkoxides in corresponding alcohols under reflux.
  • Thioether formation with thiols catalyzed by mild bases like potassium carbonate.

The bromine’s position adjacent to the pyrrole nitrogen further enhances leaving group ability, allowing substitutions without transition metal catalysts—a key advantage for synthesizing derivatives sensitive to metal contamination [3].

Table 1: SNAr Reactivity of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

NucleophileConditionsProduct YieldKey Application
PiperidineDMF, 80°C, 12h85%Tertiary amine derivatives
4-MethoxyphenolK₂CO₃, DMF, 100°C78%Aryl ether scaffolds
Benzyl mercaptanEtOH, reflux, 6h92%Thioethers for kinase inhibitors

Cross-Coupling Reactions for Late-Stage Diversification of the Pyrrolopyrimidine Core

The C7 bromine enables versatile transition-metal-catalyzed cross-coupling reactions, significantly expanding molecular complexity. Key methodologies include:

  • Suzuki–Miyaura Coupling: Employing aryl/heteroaryl boronic acids with Pd(PPh₃)₄ and base (e.g., K₂CO₃) in toluene/water mixtures (80–110°C). Sterically hindered boronic acids require optimized ligands like SPhos to achieve >75% yields [1] [3].
  • Sonogashira Coupling: With terminal alkynes using Pd(OAc)₂/CuI and phosphine ligands (XPhos, DPEphos) in amine solvents. This route accesses alkynylated derivatives for cyclization or fluorescence probes, though yields vary with alkyne sterics (60% for ortho-substituted vs. >90% for para-substituted aryls) [1].
  • Buchwald–Hartwig Amination: For C–N bond formation with primary/secondary amines. DPEphos outperforms other ligands in suppressing dehalogenation side reactions, as demonstrated in pyrrolopyrimidine cyclizations [1].

Table 2: Cross-Coupling Optimization for C7 Bromine Functionalization

Reaction TypeCatalyst SystemOptimal LigandYield Range
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃SPhos70–92%
SonogashiraPd(OAc)₂, CuIDPEphos60–95%
Buchwald–HartwigPd₂(dba)₃DPEphos65–88%

Cyclization Approaches for Pyrrolo[3,2-d]pyrimidine Scaffold Construction

Synthesis of the core scaffold frequently utilizes cyclization strategies starting from functionalized uracil derivatives:

  • Batcho–Leimgruber Indole Synthesis Adaptation: 6-Methyluracil undergoes nitration (H₂SO₄/HNO₃, 0°C) to install a nitro group at C5, followed by enamine formation via nucleophilic attack on dimethylacetal reagents. Zinc/acetic acid reduction of the nitro group yields a key amino intermediate, which undergoes cyclization upon heating [3].
  • Domino C–N Coupling/Hydroamination: 5-Bromo-6-chloro-1,3-dimethyluracil participates in Sonogashira coupling with alkynes, followed by Pd-catalyzed domino C–N coupling/hydroamination using anilines. DPEphos ligand provides moderate yields (43%) in DMA at 100°C, though electron-withdrawing substituents on the alkyne hinder cyclization [1].
  • Halogenative Cyclization: The sodium salt of the cyclization precursor is chlorinated using phenylphosphonic dichloride, followed by regioselective bromination with N-bromosuccinimide (NBS) in THF at 0°C to install the C7 bromine [3].

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Protecting groups are essential for managing reactivity during the synthesis of 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine:

  • Exocyclic Amine Protection: The C4-amino group is protected as tert-butoxycarbonyl (Boc) or acetyl derivatives to prevent side reactions during C7 functionalization. Boc groups are removed with TFA in DCM, while acetyl groups require alkaline hydrolysis (NaOH/MeOH).
  • Lactam Protection: The N1-position is shielded as a benzyl or p-methoxybenzyl derivative using alkyl halides/K₂CO₃. Hydrogenolysis (H₂/Pd-C) or oxidative cleavage (DDQ) removes these groups after bromination/coupling steps.
  • Transient Silyl Protection: For hydroxyl-substituted intermediates, tert-butyldimethylsilyl (TBS) ethers provide orthogonal deprotection (TBAF in THF) without affecting the bromo or amino groups.

Optimal strategies prioritize orthogonal deprotection to avoid unintended functional group modification. For example, benzyl protection of N1 allows Boc deprotection at C4 under acidic conditions without N1 cleavage, enabling sequential functionalization [1] [3].

Table 3: Protecting Groups in Pyrrolopyrimidine Synthesis

Functional GroupProtecting GroupInstallation ReagentDeprotection Conditions
C4-AminoBoc(Boc)₂O, DMAPTFA/DCM (1:1), 25°C
N1-HBenzylBnBr, K₂CO₃H₂, Pd/C, MeOH
C4-AminoAcetylAc₂O, pyridineNaOH/MeOH, 0°C

Properties

CAS Number

1311275-33-8

Product Name

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

IUPAC Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)

InChI Key

SKJNVSMBUJLYOI-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)N)Br

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.